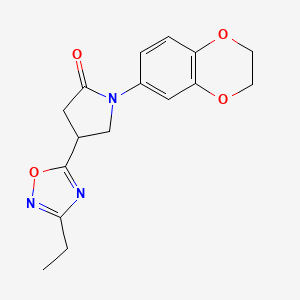
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on various research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin and ethyl hydrazine derivatives.
- Formation of Oxadiazole : The reaction between the appropriate hydrazine and an acid chloride leads to the formation of the oxadiazole moiety.
- Pyrrolidinone Formation : The final step involves cyclization to form the pyrrolidinone structure.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
Enzyme Inhibition
Research has shown that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have been tested for their ability to inhibit AChE, which is crucial for treating Alzheimer's disease. For instance, certain derivatives showed IC50 values ranging from 46.42 µM to 157.31 µM against AChE and butyrylcholinesterase (BChE) respectively .
Antimicrobial Activity
Several studies have reported moderate to significant antimicrobial activity for compounds derived from benzodioxins. This includes:
- Bacterial Inhibition : Compounds demonstrated effectiveness against various strains such as Escherichia coli and Staphylococcus aureus .
Antidiabetic Potential
The enzyme inhibitory potential against α-glucosidase suggests that these compounds may have therapeutic implications for Type 2 Diabetes Mellitus (T2DM). Inhibitors of α-glucosidase can help in managing blood sugar levels post-meal .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives of benzodioxins showed improved cognitive function when administered as AChE inhibitors.
- Diabetes Management : In diabetic rat models, compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) demonstrated a reduction in blood glucose levels comparable to standard antidiabetic drugs .
Data Tables
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-14-17-16(23-18-14)10-7-15(20)19(9-10)11-3-4-12-13(8-11)22-6-5-21-12/h3-4,8,10H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNHKYSBSOKIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














